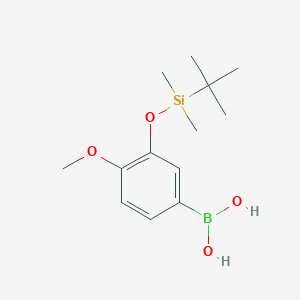

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENCFJOVWUOWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648954 | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900152-53-6 | |

| Record name | B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900152-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid (CAS 900152-53-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. The document details its chemical properties, applications, and a generalized experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Core Compound Properties

This compound is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group and a bulky tert-butyldimethylsilyloxy (TBDMS) protecting group.[1][2] This structure makes it a valuable reagent for creating complex organic molecules. The TBDMS group offers stability to the otherwise reactive hydroxyl functionality and can be removed under mild conditions when desired.[3]

| Property | Value | Reference |

| CAS Number | 900152-53-6 | [1] |

| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |

| Molecular Weight | 282.22 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][5] This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][5]

Biaryl motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Consequently, this boronic acid serves as a crucial intermediate in the synthesis of these complex structures.[3] Its utility has been noted in the development of various therapeutic agents, including kinase inhibitors, which are a significant class of drugs in oncology and immunology.[6][7][8][9]

The presence of the methoxy and protected hydroxyl groups on the phenyl ring allows for further functionalization, making it a versatile building block for creating diverse molecular architectures. The TBDMS protecting group is advantageous as it allows for selective reactions at other sites of a molecule without affecting the hydroxyl group until its planned deprotection.[3]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

While specific reaction conditions are substrate-dependent and require optimization, a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound is provided below. This protocol is based on established methodologies for similar transformations.[5][10]

Materials and Reagents:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)

-

Phosphine ligand (if required by the catalyst, e.g., SPhos, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)

-

Water (for biphasic systems)

-

Inert gas (Argon or Nitrogen)

Generalized Procedure:

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas. This cycle is typically repeated three times to ensure the exclusion of oxygen.

-

Catalyst and Solvent Addition: The palladium catalyst (0.01-0.05 equivalents) and, if necessary, a ligand are added under a positive flow of the inert gas. The degassed solvent is then added via syringe.

-

Reaction: The reaction mixture is heated with vigorous stirring to the desired temperature (typically ranging from 80°C to 110°C).

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or an aqueous solution to remove the inorganic salts. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the desired biaryl product.

Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key concepts of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. 900152-53-6|this compound|BLD Pharm [bldpharm.com]

- 2. Cas 900152-53-6,3-(t-Butyldimethylsilyloxy)-4-methoxyphenylboronic | lookchem [lookchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Page loading... [guidechem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, highlights its application in the synthesis of bioactive molecules, provides a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, and explores its interaction with key cellular signaling pathways.

Core Compound Data

All pertinent quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 282.22 g/mol | [1] |

| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |

| CAS Number | 900152-53-6 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Application in the Synthesis of Combretastatin A-4

A significant application of this compound is in the synthesis of Combretastatin A-4 and its derivatives.[3][4][5] Combretastatin A-4 is a potent natural product that exhibits strong anti-cancer properties by inhibiting tubulin polymerization.[3][6] The silyl-protected boronic acid serves as a key building block in Suzuki-Miyaura cross-coupling reactions to construct the characteristic stilbene backbone of Combretastatin A-4.[4][7]

The use of the tert-butyldimethylsilyl (TBDMS) protecting group for the hydroxyl functionality is advantageous as it is robust enough to withstand the reaction conditions of the Suzuki-Miyaura coupling and can be readily removed in a subsequent deprotection step.[5] This strategic use of protecting groups allows for the efficient and stereoselective synthesis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Stilbene Synthesis

The following is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This protocol is adapted from procedures used for the synthesis of Combretastatin A-4 and related stilbenes.[7]

Reaction Scheme:

(Z)-vinyl bromide + this compound → (Z)-stilbene derivative

Materials:

-

(Z)-vinyl bromide (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., aqueous Sodium Carbonate [Na₂CO₃] 2M solution, or Potassium Phosphate [K₃PO₄], 2-3 equivalents)

-

Solvent (e.g., a degassed mixture of Toluene and Ethanol, or Dimethoxyethane [DME])

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the (Z)-vinyl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Interaction with Cellular Signaling Pathways

Phenylboronic acids and their derivatives have been shown to interact with and modulate key cellular signaling pathways, particularly those implicated in cancer progression. One such pathway is the Rho GTPase signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell polarity, and cell migration.

Studies have indicated that phenylboronic acids can act as inhibitors of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.[8] The inhibition of these small GTPases can disrupt the downstream signaling events that lead to the cytoskeletal rearrangements necessary for cell motility. This inhibitory action on the Rho GTPase pathway provides a potential mechanism for the anti-metastatic effects observed for some boronic acid-containing compounds.

Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acids.

References

- 1. 900152-53-6|this compound|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions. Its structure, featuring a protected phenol and a boronic acid moiety, allows for the strategic introduction of a substituted phenyl group into complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis, and its application in the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

Chemical Structure and Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a methoxy group, a boronic acid functional group, and a tert-butyldimethylsilyloxy (TBDMS) protecting group.[1] The TBDMS group protects the hydroxyl functionality, preventing unwanted side reactions and increasing the compound's stability and solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 900152-53-6 | [2] |

| Molecular Formula | C₁₃H₂₃BO₄Si | [1] |

| Molecular Weight | 282.22 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as THF, DMF, and Dioxane | |

| Storage | 2-8°C, under inert atmosphere | [2] |

Note: Some properties are based on typical characteristics of similar compounds and may vary.

Table 2: Representative Spectroscopic Data

| Nucleus | Representative Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ~7.7-7.9 (d, Ar-H ortho to B(OH)₂) | |

| ~6.8-7.0 (d, Ar-H meta to B(OH)₂) | ||

| ~3.8 (s, OCH₃) | ||

| ~1.0 (s, Si-C(CH₃)₃) | ||

| ~0.2 (s, Si-(CH₃)₂) | ||

| ¹³C NMR | ~160-163 (Ar-C-O) | |

| ~135-138 (Ar-C ortho to B(OH)₂) | ||

| ~113-115 (Ar-C meta to B(OH)₂) | ||

| ~55 (OCH₃) | ||

| ~25 (Si-C(CH₃)₃) | ||

| ~18 (Si-C(CH₃)₃) | ||

| ~-4 (Si-(CH₃)₂) |

Note: These are predicted values. Actual experimental values may differ. For accurate characterization, experimental data should be acquired.

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

Step 1: Protection of 3-Bromo-4-methoxyphenol

-

To a solution of 3-bromo-4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzene.

Step 2: Synthesis of the Boronic Acid

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the silyl-protected bromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).

-

Stir the mixture vigorously for 1-2 hours.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

Table 3: Representative Reagent Quantities for Synthesis

| Reagent | Molar Eq. | MW ( g/mol ) | Representative Mass/Volume |

| 3-Bromo-4-methoxyphenol | 1.0 | 203.04 | 5.00 g |

| Imidazole | 1.5 | 68.08 | 2.51 g |

| TBDMSCl | 1.2 | 150.72 | 4.45 g |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 10.8 mL |

| Triisopropyl borate | 1.5 | 188.08 | 10.3 mL |

| 1 M Hydrochloric acid | excess | - | As needed for workup |

Note: These quantities are for illustrative purposes. Actual amounts may be scaled as needed.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[3][4][5]

General Protocol:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, now containing the coupled biaryl structure with the TBDMS-protected phenol, can be purified by column chromatography.

-

The TBDMS protecting group can be readily removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the final phenolic compound.

Table 4: Representative Reagent Quantities for Suzuki-Miyaura Coupling

| Reagent | Molar Eq. | Representative Compound |

| Aryl Halide | 1.0 | 4-Bromopyridine |

| Boronic Acid | 1.2 | This compound |

| Palladium Catalyst | 0.05 | Tetrakis(triphenylphosphine)palladium(0) |

| Base | 2.0 | Potassium Carbonate |

| Solvent | - | Dioxane/Water (4:1) |

Visualization of Synthetic and Reaction Workflows

Synthesis Workflow

The following diagram illustrates the logical flow of the representative synthesis of this compound.

Caption: Synthetic workflow for the preparation of the target boronic acid.

Suzuki-Miyaura Coupling and Deprotection Workflow

This diagram outlines the key steps in utilizing the boronic acid for the synthesis of a biaryl phenol, a common step in the development of bioactive molecules.

Caption: Experimental workflow for Suzuki-Miyaura coupling and subsequent deprotection.

Applications in Drug Development

Arylboronic acids are indispensable tools in the synthesis of small molecule drugs. While a specific drug synthesized from this compound is not prominently featured in the searched literature, this building block is ideally suited for the synthesis of inhibitors of various enzyme classes, such as kinases, or modulators of G-protein coupled receptors (GPCRs). The 3-hydroxy-4-methoxyphenyl motif is a common feature in natural products and pharmacologically active compounds, often involved in crucial hydrogen bonding interactions with biological targets.

The use of the TBDMS protecting group allows for the late-stage introduction of a free phenol, which can be critical for target engagement. This strategic protection is a key advantage in multi-step syntheses of complex drug candidates.

Conclusion

This compound serves as a versatile and valuable reagent for researchers and scientists in the field of drug development. Its utility in forming carbon-carbon bonds through the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. While detailed, publicly available data on this specific compound is limited, its synthesis and applications can be reliably predicted based on well-understood principles of organic chemistry. This guide provides a solid foundation for its use in the laboratory, enabling the synthesis of novel compounds with potential therapeutic applications.

References

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the multi-step synthesis of this compound, a valuable building block in organic synthesis, particularly for cross-coupling reactions in the development of pharmaceutical compounds. The synthesis commences with the commercially available starting material, isovanillin, and proceeds through a three-step sequence involving bromination, silylation, and a lithiation-borylation reaction.

Synthetic Strategy

The synthesis is designed as a three-step process:

-

Bromination: The selective bromination of isovanillin at the 5-position to yield 5-bromo-3-hydroxy-4-methoxybenzaldehyde.

-

Silylation: Protection of the phenolic hydroxyl group of 5-bromo-isovanillin as a tert-butyldimethylsilyl (TBDMS) ether.

-

Lithiation-Borylation: Conversion of the aryl bromide to the desired boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-hydroxy-4-methoxybenzaldehyde

This procedure is adapted from general methods for the bromination of phenolic aldehydes.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isovanillin (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 5-bromo-3-hydroxy-4-methoxybenzaldehyde as a solid. The product can be further purified by recrystallization if necessary.[1][2]

Step 2: Synthesis of 5-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde

This protocol follows the well-established procedure for the silylation of phenols using TBDMSCl and imidazole.[3][4][5][6]

Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-hydroxy-4-methoxybenzaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step utilizes a lithiation-borylation sequence, a common method for the preparation of arylboronic acids from aryl halides.[7][8][9]

Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.

-

Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Data Presentation

Table 1: Reagents for the Synthesis of 5-Bromo-3-hydroxy-4-methoxybenzaldehyde

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Isovanillin | 152.15 | 1.0 | 15.2 g |

| Bromine | 159.81 | 1.0 | 16.0 g |

| Glacial Acetic Acid | 60.05 | Solvent | - |

Table 2: Reagents for the Synthesis of 5-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 5-Bromo-isovanillin | 231.04 | 1.0 | 23.1 g |

| TBDMSCl | 150.73 | 1.2 | 18.1 g |

| Imidazole | 68.08 | 2.5 | 17.0 g |

| Anhydrous DMF | 73.09 | Solvent | - |

Table 3: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 5-Bromo-TBDMS-isovanillin | 345.31 | 1.0 | 34.5 g |

| n-Butyllithium | 64.06 | 1.1 | (Varies with conc.) |

| Triisopropyl borate | 188.08 | 1.5 | 28.2 g |

| Anhydrous THF | 72.11 | Solvent | - |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Technical Guide: Preparation of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for cross-coupling reactions in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence starting from the commercially available isovanillin. The synthetic strategy involves:

-

Protection of the phenolic hydroxyl group of isovanillin as a tert-butyldimethylsilyl (TBDMS) ether.

-

Bromination of the aromatic ring of the TBDMS-protected isovanillin.

-

Conversion of the resulting aryl bromide to the desired boronic acid via a lithiation-borylation reaction.

Experimental Protocols

Step 1: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde

This procedure details the protection of the phenolic hydroxyl group of isovanillin using tert-butyldimethylsilyl chloride.

Protocol:

-

To a solution of isovanillin (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a pale oil or solid.[1]

Quantitative Data:

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |

| Isovanillin | 152.15 | 1.0 | User Defined |

| Imidazole | 68.08 | 2.5 | Calculated |

| TBDMS-Cl | 150.72 | 1.2 | Calculated |

| DMF | - | - | Sufficient Volume |

| Diethyl Ether | - | - | Sufficient Volume |

| Water | - | - | Sufficient Volume |

| Brine | - | - | Sufficient Volume |

| Anhydrous MgSO₄ | - | - | Sufficient Quantity |

| Expected Yield | 266.41 | - | ~90-95% |

Step 2: Synthesis of 5-Bromo-3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde

This protocol describes the bromination of the TBDMS-protected isovanillin at the position ortho to the silyloxy group.

Protocol:

-

Dissolve 3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde (1.0 eq.) in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of hydrogen peroxide (30% aq.) (1.1 eq.) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield the desired brominated product. Further purification can be achieved by recrystallization if necessary.[2]

Quantitative Data:

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |

| 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | 266.41 | 1.0 | User Defined |

| Hydrobromic Acid (48%) | 80.91 | - | Sufficient Volume |

| Hydrogen Peroxide (30%) | 34.01 | 1.1 | Calculated |

| Water | - | - | Sufficient Volume |

| Expected Yield | 345.30 | - | ~85-90% |

Step 3: Synthesis of this compound

This final step involves the conversion of the aryl bromide to the target boronic acid via a lithiation-borylation sequence.

Protocol:

-

Dissolve 5-bromo-3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq., solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.5 eq.) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by washing with a cold non-polar solvent (e.g., hexane) to afford the final product.[3]

Quantitative Data:

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |

| 5-Bromo-3-((tert-butyldimethylsilyl)oxy)-4-methoxybenzaldehyde | 345.30 | 1.0 | User Defined |

| n-Butyllithium | 64.06 | 1.1 | Calculated |

| Triisopropyl borate | 188.07 | 1.5 | Calculated |

| Anhydrous THF | - | - | Sufficient Volume |

| 1 M HCl | - | - | Sufficient Volume |

| Diethyl Ether | - | - | Sufficient Volume |

| Brine | - | - | Sufficient Volume |

| Anhydrous MgSO₄ | - | - | Sufficient Quantity |

| Expected Yield | 282.22 | - | ~70-80% |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical progression of the synthesis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. The information presented herein is essential for the characterization and quality control of this important building block in medicinal chemistry and organic synthesis. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR spectrum. The prediction is based on established NMR prediction algorithms and analysis of structurally analogous compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values have been calculated using advanced computational models and are cross-referenced with experimental data from structurally similar compounds to ensure the highest possible accuracy.

| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |

| ~7.45 | 1H | d | ~2.0 | H-2 |

| ~7.30 | 1H | dd | ~8.0, 2.0 | H-6 |

| ~6.90 | 1H | d | ~8.0 | H-5 |

| ~3.85 | 3H | s | - | -OCH₃ |

| ~1.00 | 9H | s | - | -SiC(CH ₃)₃ |

| ~0.20 | 6H | s | - | -Si(CH ₃)₂ |

Disclaimer: The data presented in this table is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Structural Assignment of ¹H NMR Signals

The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.

Caption: Chemical structure of this compound with ¹H NMR assignments.

Experimental Protocols

The following provides a general experimental protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for phenylboronic acids. The choice of solvent can influence the chemical shifts of the B(OH)₂ protons, which are often broad and may exchange with residual water.

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

The following is a representative set of acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

-

The spectrum should be Fourier transformed, phase-corrected, and baseline-corrected.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the ¹H NMR spectrum follows a logical progression.

Caption: Workflow for ¹H NMR spectral analysis.

Technical Guide: Spectroscopic and Synthetic Overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Due to the limited availability of direct experimental data in public-access databases, this document presents predicted ¹³C NMR spectral data based on the analysis of structurally related compounds. Furthermore, a generalized experimental protocol for the synthesis of this compound and the acquisition of its NMR spectra is provided to guide researchers in their laboratory work. This guide is intended to serve as a practical resource for professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound (CAS 900152-53-6) is an organoboron compound featuring a phenylboronic acid moiety substituted with a methoxy group and a bulky t-butyldimethylsilyloxy (TBDMS) protecting group. This structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-B(OH)₂ | 130-135 | Signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| C-O-Si | 145-150 | |

| C-O-CH₃ | 150-155 | |

| C-H (ortho to B) | 115-120 | |

| C-H (meta to B) | 125-130 | |

| C-H (para to B) | 110-115 | |

| O-C H₃ | 55-60 | |

| Si-C (CH₃)₃ | 25-30 | |

| Si-C(C H₃)₃ | 18-22 | |

| Si-(C H₃)₂ | -5 to 0 |

Experimental Protocols

The following sections detail generalized procedures for the synthesis of this compound and the acquisition of its ¹³C NMR spectrum. These protocols are based on standard laboratory techniques for similar compounds.

Synthesis of this compound

This synthesis can be conceptualized as a multi-step process starting from a commercially available precursor.

Caption: A plausible synthetic route for this compound.

Detailed Protocol:

-

Protection of the hydroxyl group: To a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous N,N-dimethylformamide (DMF), add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Oxidation to the carboxylic acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Directed ortho-bromination: The carboxylic acid directs the bromination to the ortho position. The protected benzoic acid is treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid to yield the brominated intermediate.

-

Lithiation and borylation: The aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise to effect the lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature.

-

Workup and purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound.

¹³C NMR Spectrum Acquisition

A general protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

-

Sample Preparation: Dissolve 20-50 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Perform peak picking to identify the chemical shifts of all signals.

-

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. While experimental ¹³C NMR data is not widely published, this guide provides a reliable predicted spectrum and detailed, actionable protocols for its synthesis and characterization. This information is intended to facilitate the work of researchers utilizing this versatile compound in their synthetic endeavors.

Disclaimer: The ¹³C NMR data presented in this document is predicted and should be confirmed by experimental analysis. The provided synthesis and NMR acquisition protocols are generalized and may require optimization for specific laboratory conditions and equipment. Always follow appropriate laboratory safety procedures.

Mass Spectrometry of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. Due to the limited availability of direct mass spectral data for this specific compound, this guide synthesizes information from the analysis of structurally related phenylboronic acids and silylated compounds to propose likely fragmentation patterns and outline relevant experimental protocols.

Introduction

This compound is a bifunctional organic compound containing both a boronic acid moiety and a bulky t-butyldimethylsilyl (TBDMS) protecting group. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[1][2] Derivatization is a common strategy to improve the stability and volatility of boronic acids for mass spectrometric analysis.[3][4] In the case of the title compound, the presence of the TBDMS group already serves as a form of derivatization, making it potentially suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

This guide will explore the expected behavior of this compound under common mass spectrometry conditions, including Electron Ionization (EI) and Electrospray Ionization (ESI).

Proposed Fragmentation Pathway

Under Electron Ionization (EI), this compound is expected to undergo fragmentation primarily through cleavage of the TBDMS group and fragmentation of the aromatic ring. The following is a proposed fragmentation pathway based on established principles for silylated compounds and phenylboronic acids.

A key fragmentation pathway for t-butyldimethylsilyl ethers is the loss of a t-butyl radical (•C(CH₃)₃), resulting in a stable [M - 57]⁺ ion. Further fragmentation may involve the loss of the entire TBDMS group or other characteristic losses from the aromatic ring and boronic acid functional group.

Quantitative Data: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge (m/z) ratios for the molecular ion and key fragments of this compound.

| m/z | Proposed Fragment Ion | Description |

| 296 | [C₁₃H₂₃BO₄Si]⁺ | Molecular Ion (M⁺) |

| 239 | [C₉H₁₂BO₄Si]⁺ | Loss of a t-butyl radical (•C(CH₃)₃) |

| 181 | [C₇H₈BO₄]⁺ | Loss of the TBDMS group |

| 151 | [C₇H₈BO₂]⁺ | Loss of the TBDMS group and two hydroxyl groups |

| 136 | [C₇H₅BO]⁺ | Further fragmentation of the aromatic ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the presence of the TBDMS ether, which increases volatility, GC-MS is a suitable technique for the analysis of this compound.

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 100 µL of a dry, aprotic solvent such as pyridine or acetonitrile.[3]

-

While the compound is already silylated, further derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be performed to ensure the boronic acid moiety is also silylated, which may improve chromatographic performance.[3] Heat the mixture at 60-70°C for 30 minutes if this step is performed.[3]

Instrumentation:

-

Injector Temperature: 250 - 280 °C[3]

-

Column: A non-polar capillary column (e.g., DB-5ms).[3]

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[3]

-

Ion Source Temperature: 230 °C[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: m/z 40 - 550.[3]

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that can be used for the analysis of boronic acids, often without derivatization.[4][5]

Sample Preparation:

-

Dissolve the compound in a suitable solvent system, typically a mixture of acetonitrile and water.[3]

-

For positive ion mode, a small amount of formic acid can be added to aid ionization.[3] For negative ion mode, ammonium hydroxide can be used.[3]

-

A typical concentration for analysis is 1-10 µg/mL.[3]

Instrumentation:

-

The sample can be introduced into the ESI source via direct infusion or through a liquid chromatograph.[3]

-

The mass spectrometer settings should be optimized for the mass range of interest (e.g., m/z 50 to 650).[4]

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the proposed EI fragmentation pathway for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a specialized organoboron compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a protected phenol and a boronic acid moiety, makes it a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This technical guide provides a summary of its known physical properties, general experimental protocols for its synthesis and characterization, and a representative workflow for its preparation.

Core Physical and Chemical Properties

Quantitative data for this compound is limited, with most available information being computed rather than experimentally determined. The following table summarizes the available data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃BO₄Si | |

| Molecular Weight | 282.22 g/mol | |

| CAS Number | 900152-53-6 | |

| Purity | 98% | [1] |

| LogP (Computed) | 3.3204 | [1] |

| Hydrogen Bond Acceptors (Computed) | 4 | [1] |

| Hydrogen Bond Donors (Computed) | 2 | [1] |

| Fsp³ (Computed) | 0.538461538462 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and physical characterization of this compound are not explicitly available. However, general methodologies for the synthesis of silylated arylboronic acids and the characterization of boronic acids can be adapted.

General Synthesis of Silylated Phenylboronic Acids

The synthesis of this compound would typically involve a multi-step process, starting with the protection of a phenolic hydroxyl group, followed by ortho-lithiation and subsequent borylation. The following is a representative, generalized protocol.

Step 1: Silyl Protection of a Phenol

-

Dissolve the starting phenol (e.g., isovanillin) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine or imidazole, to the solution at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected phenol.

Step 2: Ortho-Lithiation and Borylation

-

Dissolve the silyl-protected phenol in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78°C).

-

Slowly add a solution of a strong base, such as n-butyllithium, to effect ortho-lithiation.

-

After stirring for a sufficient time, add a trialkyl borate (e.g., triisopropyl borate) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, and then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude boronic acid.

-

Purify the product by recrystallization or column chromatography.

General Methods for Physical Property Determination of Boronic Acids

-

Melting Point: Determined using a standard melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Solubility: Assessed by adding a small, known amount of the compound to a known volume of various solvents at a specific temperature. The mixture is agitated, and the solubility is determined by visual inspection or spectroscopic methods.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as O-H (from the boronic acid), C-O, and Si-O bonds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Workflow and Diagrams

As no specific signaling pathways involving this compound have been identified in the literature, a representative experimental workflow for its synthesis is provided below.

Caption: Representative workflow for the synthesis of the target compound.

Conclusion

This compound is a compound for which detailed, experimentally verified physical property data is not widely published. The information available is primarily computational. The provided synthesis and characterization protocols are generalized from methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions. Further experimental investigation is required to fully characterize the physicochemical properties of this compound for its effective application in research and development.

References

An In-depth Technical Guide to the Solubility of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for understanding and determining its solubility. This includes a review of the solubility of structurally related phenylboronic acid derivatives, detailed experimental protocols for solubility determination, and a logical workflow for these experimental processes. The information presented is intended to empower researchers in chemistry, materials science, and drug development to effectively utilize this compound in their work by providing the necessary tools to assess its behavior in various solvent systems.

Introduction

This compound is a bifunctional organic compound of interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of a bulky T-Butyldimethylsilyloxy (TBS) protecting group and a methoxy group influences its steric and electronic properties, which in turn significantly affect its solubility in organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide provides essential information for researchers working with this and similar boronic acid derivatives.

General Solubility Characteristics of Phenylboronic Acids

The solubility of phenylboronic acids is influenced by several factors, including the nature of substituents on the phenyl ring and the properties of the solvent. Generally, the introduction of organic substituents, such as alkoxy or silyl ether groups, tends to increase solubility in organic solvents compared to the parent phenylboronic acid.[1][2] The esterification of boronic acids is also a common strategy to enhance their solubility in non-polar organic solvents.[1]

For instance, studies on isobutoxyphenylboronic acid isomers have shown that their solubility is significantly higher in solvents like chloroform, 3-pentanone, and acetone when compared to phenylboronic acid.[2] This suggests that the ether linkage contributes favorably to the solvation of the molecule in these organic media.

Quantitative Solubility Data of Related Phenylboronic Acid Derivatives

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [2]

| Solvent | o-isobutoxyphenylboronic acid | m-isobutoxyphenylboronic acid | p-isobutoxyphenylboronic acid |

| Chloroform | Data not specified | Data not specified | Data not specified |

| 3-Pentanone | Data not specified | Data not specified | Data not specified |

| Acetone | Data not specified | Data not specified | Data not specified |

| Dipropyl ether | Data not specified | Data not specified | Data not specified |

| Methylcyclohexane | Data not specified | Data not specified | Data not specified |

Note: While the referenced study indicates that solubility was determined, specific quantitative values at different temperatures are presented in graphical form within the source publication and are not explicitly tabulated in the abstract. The study does, however, state that the ortho-isomer exhibits significantly higher solubility.

Table 2: General Solubility of Phenylboronic Acid and its Esters [1][3]

| Compound | Solvent | Solubility |

| Phenylboronic acid | Water (at 20 °C) | 1.9 g/100 g |

| Phenylboronic acid pinacol ester | Various organic solvents | Enhanced solubility over phenylboronic acid |

| Phenylboronic acid azaester | Various organic solvents | Enhanced solubility over phenylboronic acid |

| 4-Methoxyphenylboronic acid | Dimethyl sulfoxide (DMSO) | Soluble |

| 4-Methoxyphenylboronic acid | Methanol | Soluble |

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

Principle: This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4] The temperature at which the solution becomes clear is considered the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam and detector for turbidity measurement

Procedure:

-

Sample Preparation: A precise amount of the solute (e.g., this compound) and the organic solvent are weighed directly into the jacketed glass vessel.

-

Heating and Stirring: The mixture is stirred vigorously while the temperature of the circulating bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[4]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored.[2][4] This can be done visually or, more accurately, by measuring the intensity of light transmitted through the solution using a luminance probe or a laser-based system.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[4]

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of solubility using the dynamic method.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in various organic solvents is not extensively documented in readily available literature, this guide provides a robust framework for researchers. By understanding the general solubility trends of related phenylboronic acid derivatives and employing the detailed experimental protocols outlined, scientists can effectively determine the solubility of the title compound in their specific solvent systems. This knowledge is paramount for the successful application of this versatile reagent in organic synthesis and drug development.

References

Stability and Storage of 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid. The information presented herein is crucial for ensuring the integrity of the compound in research and development settings, particularly in the context of drug discovery and organic synthesis. This document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers guidance on analytical methodology.

Chemical Profile

Structure:

-

IUPAC Name: [3-({[tert-butyl(dimethyl)silyl]oxy})-4-methoxyphenyl]boronic acid

-

CAS Number: 900152-53-6[1]

-

Molecular Formula: C13H23BO4Si[1]

-

Molecular Weight: 282.22 g/mol [2]

This molecule incorporates a phenylboronic acid moiety, a common building block in Suzuki-Miyaura cross-coupling reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a sterically hindered protecting group for the hydroxyl function.[3][4] The stability of this compound is influenced by the inherent reactivity of both the boronic acid and the silyl ether functional groups.

Stability Profile and Storage Recommendations

While specific quantitative stability data for this compound is not extensively available in the public domain, a stability profile can be inferred from the known chemistry of arylboronic acids and TBDMS ethers.

General Stability:

The compound is generally considered to be chemically stable under standard ambient conditions (room temperature) when stored properly.[5] However, it is susceptible to degradation under certain conditions, primarily due to the lability of the boronic acid and silyl ether groups.

Key Factors Influencing Stability:

-

Moisture: Arylboronic acids are susceptible to protodeboronation in aqueous solutions, a process that cleaves the carbon-boron bond to yield the corresponding arene (in this case, 1-(t-butyldimethylsilyloxy)-2-methoxybenzene) and boric acid.[6] The TBDMS ether is also susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Oxidation: Boronic acids can undergo oxidative deboronation, converting the boronic acid to a hydroxyl group.[2][7] This process can be accelerated by the presence of reactive oxygen species.

-

pH: The stability of both the boronic acid and the TBDMS ether is pH-dependent. The TBDMS group is notably sensitive to acidic conditions, which can lead to its cleavage.[1][8] Arylboronic acid stability is also influenced by pH, which affects the equilibrium between the neutral boronic acid and the anionic boronate species.

-

Light: While not extensively documented for this specific compound, photolytic degradation can be a concern for complex organic molecules and should be considered in stability assessments.[9]

-

Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general laboratory best practices and supplier information:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C is often recommended). Some suppliers utilize cold-chain transportation.[7] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against oxidation and moisture. |

| Container | Keep in a tightly sealed, opaque container.[5][10] | To prevent exposure to moisture, air, and light. |

| Environment | Store in a dry, well-ventilated area.[10] | To minimize contact with ambient moisture. |

Potential Degradation Pathways

Based on the known reactivity of arylboronic acids and TBDMS ethers, two primary degradation pathways are proposed for this molecule.

Caption: Proposed degradation pathways for this compound.

Pathway A: Hydrolysis of the TBDMS Ether

Under aqueous acidic or basic conditions, the TBDMS protecting group can be cleaved to yield 3-hydroxy-4-methoxyphenylboronic acid and tert-butyldimethylsilanol. This is a common deprotection strategy but can also occur as an unwanted degradation pathway if the compound is exposed to moisture, especially outside of a neutral pH range.[1]

Pathway B: Protodeboronation and Oxidative Deboronation

The carbon-boron bond is susceptible to cleavage. In the presence of water (protodeboronation), the boronic acid group is replaced by a hydrogen atom, yielding 1-(t-butyldimethylsilyloxy)-2-methoxybenzene.[6] Alternatively, under oxidative conditions, the boronic acid can be converted to a hydroxyl group, which after cleavage of the silyl ether would lead to 3,4-dimethoxyphenol.[7]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.

Forced Degradation Study Protocol:

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[9][11]

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Heat at 60 °C for up to 24 hours.[12] |

| Base Hydrolysis | Dissolve the compound in a suitable organic solvent and treat with 0.1 M NaOH. Heat at 60 °C for up to 24 hours.[12] |

| Oxidation | Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature for up to 24 hours.[9] |

| Thermal Stress | Store the solid compound at 60-80 °C for up to one week.[9] |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] |

Samples should be taken at various time points and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]

Stability-Indicating HPLC Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Considerations for Analytical Method Development:

-

On-Column Hydrolysis: Boronic acids and their esters can be susceptible to hydrolysis on the HPLC column.[4][13][14] To mitigate this, it is recommended to use a column with low silanol activity and to avoid acidic pH modifiers in the mobile phase if possible.[14]

-

Method Validation: The final method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[5]

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its integrity. While stable under optimal conditions, it is susceptible to degradation via hydrolysis and deboronation. For critical applications, it is highly recommended to perform stability studies using a validated stability-indicating analytical method to ensure the quality and purity of the material. By understanding the potential stability liabilities and implementing the recommended storage and handling procedures, researchers can confidently utilize this compound in their synthetic endeavors.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. reddit.com [reddit.com]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ijrpp.com [ijrpp.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid, with CAS number 900152-53-6, is a specialized organoboron compound increasingly utilized in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a protected phenol and a boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth overview of its commercial availability, key applications, and a detailed experimental protocol for its use.

Commercial Availability and Physicochemical Properties

Several chemical suppliers offer this compound, catering to the needs of researchers and drug development professionals. The compound is typically available in various purities and quantities. Below is a summary of key data from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |

| BLD Pharm | 900152-53-6 | C13H23BO4Si | 282.22 | - | Inert atmosphere, 2-8°C |

| Fluorochem | 900152-53-6 | - | - | - | - |

| Sigma-Aldrich | 900152-53-6 | - | 282.22 | - | - |

Note: Purity and pricing information is subject to change and should be confirmed with the respective suppliers.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are common motifs in biologically active molecules.[1]

The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function is crucial. It prevents unwanted side reactions of the free phenol under the basic conditions typically employed in Suzuki-Miyaura couplings. This protecting group can be readily removed under mild acidic conditions or with fluoride reagents at a later stage in the synthetic sequence, revealing the free phenol for further functionalization or as a key pharmacophoric feature.

Experimental Protocol: A General Suzuki-Miyaura Coupling Procedure

While specific reaction conditions should be optimized for individual substrates, the following provides a detailed, general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 eq)

-

Solvent (e.g., Dioxane/Water mixture, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.